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Executive Summary
MB-07803 is a second-generation, orally available prodrug of a potent and selective inhibitor of

fructose-1,6-bisphosphatase (FBPase), a key regulatory enzyme in the hepatic

gluconeogenesis pathway. Developed to address the metabolic liabilities of its predecessor,

MB06322, MB-07803 has demonstrated a promising preclinical and clinical profile for the

treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the

mechanism of action of MB-07803, its effects on glucose and lipid metabolism, and detailed

experimental protocols from key studies.

Core Mechanism of Action: Inhibition of Hepatic
Gluconeogenesis
MB-07803 exerts its glucose-lowering effect by directly targeting and inhibiting fructose-1,6-

bisphosphatase (FBPase) in the liver.[1][2] FBPase is a critical rate-limiting enzyme in the

gluconeogenesis pathway, which is the process of generating glucose from non-carbohydrate

precursors. In patients with type 2 diabetes, excessive hepatic glucose production is a major

contributor to hyperglycemia.[3] By inhibiting FBPase, MB-07803 effectively blocks this

pathway, leading to a reduction in the liver's output of glucose.[1][2]
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MB-07803 is a prodrug that is converted in vivo to its active metabolite. This strategic design

enhances its oral bioavailability and pharmacokinetic properties. The development of MB-
07803 was prompted by the discovery of a drug-drug interaction with metformin observed with

the first-generation FBPase inhibitor, MB06322, which led to elevated lactate levels.[3] MB-
07803 was specifically designed to have a reduced metabolic susceptibility that mitigates this

risk.[3]
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Figure 1: Simplified diagram of the gluconeogenesis pathway and the inhibitory action of MB-
07803.

Effects on Glucose Metabolism: Preclinical and
Clinical Evidence
Preclinical Studies in a Rodent Model of Type 2 Diabetes
While specific preclinical data for MB-07803 is not publicly available, studies on its

predecessor, MB06322, in Zucker diabetic fatty (ZDF) rats provide valuable insights into the

effects of FBPase inhibition.

In a study involving male ZDF rats, a single oral dose of MB06322 resulted in a significant,

dose-dependent decrease in plasma glucose levels.[4][5] Notably, this glucose-lowering effect

was observed to be independent of insulin levels.[5]

Table 1: Preclinical Efficacy of the FBPase Inhibitor MB06322 in Zucker Diabetic Fatty (ZDF)

Rats

Parameter Vehicle MB06322
% Change vs.
Vehicle

Gluconeogenesis

Inhibition
- - 70%

Endogenous Glucose

Production
- - -46%

Blood Glucose

Reduction
- >200 mg/dL reduction -

Data from a study on the first-generation FBPase inhibitor, MB06322.[6][7]

Clinical Efficacy in Patients with Type 2 Diabetes
A Phase IIa clinical trial of MB-07803 was conducted in patients with type 2 diabetes. This 28-

day, randomized, double-blind, placebo-controlled study evaluated the safety, tolerability, and

efficacy of once-daily oral doses of 10 mg, 50 mg, 100 mg, and 200 mg of MB-07803.[1] The
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study enrolled 105 patients with a mean baseline fasting plasma glucose of 187 mg/dL and a

mean baseline HbA1c of 8.2%.[1]

The primary efficacy endpoint was the change in fasting plasma glucose (FPG) from baseline

at day 28. The results demonstrated a statistically significant reduction in FPG in the 200 mg

dose group compared to placebo.[1]

Another clinical trial administered MB-07803 twice-daily for 14 days to patients with poorly

controlled type 2 diabetes. This study showed dose-related, clinically meaningful, and

statistically significant reductions in 24-hour weighted mean glucose levels at all evaluated

doses (50 mg, 200 mg, and 400 mg twice-daily).[2] Furthermore, clinically and statistically

significant reductions in fasting plasma glucose were observed at the two highest doses.[2]

Table 2: Clinical Efficacy of MB-07803 in a 28-Day Phase IIa Study

Dose Group
Change in Fasting Plasma
Glucose (FPG) vs. Placebo

p-value

200 mg once daily
Statistically and clinically

significant reduction
0.0177

Data from a Phase IIa clinical trial in patients with type 2 diabetes.[1]
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Figure 2: Workflow of the 28-day Phase IIa clinical trial of MB-07803.

Effects on Lipid Metabolism
The impact of MB-07803 on lipid metabolism has not been extensively reported in publicly

available data. However, preclinical studies with the first-generation FBPase inhibitor,

MB06322, in ZDF rats indicated a potential for the shunting of metabolic precursors into

triglycerides after four weeks of treatment.[7] This observation suggests that by inhibiting

gluconeogenesis, the building blocks for glucose production may be redirected towards lipid

synthesis. Further clinical investigation is required to fully characterize the effects of MB-07803
on the lipid profiles of patients with type 2 diabetes.

Experimental Protocols
Preclinical Evaluation in Zucker Diabetic Fatty (ZDF)
Rats (Based on MB06322 studies)
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Animal Model: Male Zucker diabetic fatty (ZDF) rats, a well-established model for type 2

diabetes.[4]

Housing and Diet: Animals were housed under standard laboratory conditions with free

access to food and water.

Drug Administration: The FBPase inhibitor (MB06322) was formulated in a suitable vehicle

and administered orally via gavage.

Blood Glucose Monitoring: Blood samples were collected at various time points post-dosing

to measure plasma glucose concentrations.

Measurement of Gluconeogenesis:In vivo rates of gluconeogenesis were determined using

stable isotope tracer techniques.

Statistical Analysis: Data were analyzed using appropriate statistical methods to determine

the significance of the treatment effects.

Phase IIa Clinical Trial Protocol (MB-07803)
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[1]

Patient Population: Patients with type 2 diabetes having a fasting plasma glucose between

120-270 mg/dL and an HbA1c between 6.0-10%.[8]

Intervention: Oral administration of MB-07803 (10, 50, 100, or 200 mg) or placebo, once

daily for 28 days.[1]

Primary Efficacy Endpoint: Change in fasting plasma glucose (FPG) from baseline to day 28.

[1]

Safety Assessments: Monitoring of adverse events, clinical laboratory tests (including fasting

lactate levels), vital signs, and electrocardiograms.[1]

Statistical Analysis: The primary efficacy analysis was performed using an analysis of

covariance (ANCOVA) model.
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Conclusion
MB-07803 represents a targeted therapeutic approach for the management of type 2 diabetes

by directly inhibiting hepatic gluconeogenesis. Clinical data from a Phase IIa trial have

demonstrated its potential to significantly lower fasting plasma glucose levels in patients with

type 2 diabetes, with a favorable safety and tolerability profile. While further investigation is

needed to fully elucidate its effects on lipid metabolism and its long-term efficacy and safety,

MB-07803 holds promise as a novel agent in the armamentarium for diabetes therapy. The

information presented in this guide, including the detailed mechanism of action, quantitative

data from key studies, and experimental protocols, provides a solid foundation for researchers

and drug development professionals working in the field of metabolic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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